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molecular formula C16H16N4O2S B8800417 Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B8800417
M. Wt: 328.4 g/mol
InChI Key: GKFONISULMGIJK-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

A solution of 15 g (73 mmol) of 3-amino-5-benzylthio-1,2,4-triazole and 15.0 g (80.0 mmol) of ethyl ethoxymethyleneacetoacetate in 250 ml of glacial acetic acid was heated at reflux for 60 hours. After cooling the volume of the reaction was reduced to approximately one quarter of the original volume by evaporation at reduced pressure. The resulting residue was poured into water, and the solid which separated was collected by filtration, washed with water and dried to yield 7.88 g (33%) of the desired product as a solid, m.p. 98°-99° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
15 g
Type
reactant
Reaction Step One
Name
ethyl ethoxymethyleneacetoacetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][N:3]=1.C(OC=[CH:19][C:20](=O)[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[C:28](O)(=O)C>>[CH2:8]([S:7][C:5]1[N:6]=[C:2]2[N:1]=[CH:28][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:20]([CH3:19])[N:3]2[N:4]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NNC(=N1)SCC1=CC=CC=C1
Name
ethyl ethoxymethyleneacetoacetate
Quantity
15 g
Type
reactant
Smiles
C(C)OC=CC(CC(=O)OCC)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the volume of the reaction
CUSTOM
Type
CUSTOM
Details
was reduced to approximately one quarter of the original volume by evaporation at reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was poured into water
CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=CC(=C2C)C(=O)OCC)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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